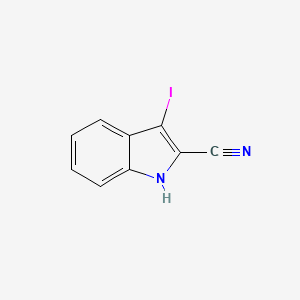
3-yodo-1H-indol-2-carbonitrilo
Descripción general
Descripción
3-iodo-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
Aplicaciones Científicas De Investigación
3-iodo-1H-indole-2-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
Target of Action
3-Iodo-1H-indole-2-carbonitrile is a derivative of indole, a heterocyclic compound that is a key building block in many drugs and natural products . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution, due to the excessive π-electrons delocalization . The reactivity of indole derivatives with iodine at position 3 has been studied using cross-coupling reactions .
Biochemical Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Métodos De Preparación
The synthesis of 3-iodo-1H-indole-2-carbonitrile typically involves electrophilic substitution reactions. One common method is the iodination of 1H-indole-2-carbonitrile using iodine and a suitable oxidizing agent, such as potassium hydroxide . Another approach involves cross-coupling reactions, such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions, to introduce the iodine atom at the 3-position of the indole ring . These methods provide a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles.
Análisis De Reacciones Químicas
3-iodo-1H-indole-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to form various substituted indole derivatives.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for nitrile oxidation. The major products formed from these reactions are diverse indole derivatives with potential biological activities.
Comparación Con Compuestos Similares
3-iodo-1H-indole-2-carbonitrile can be compared to other indole derivatives, such as:
1H-indole-2-carbonitrile: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-bromo-1H-indole-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-chloro-1H-indole-2-carbonitrile:
The uniqueness of 3-iodo-1H-indole-2-carbonitrile lies in the presence of the iodine atom, which enhances its reactivity and potential for further chemical modifications, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-iodo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEVAWNETZNAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453139 | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51796-65-7 | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-iodo-1H-indole-2-carbonitrile a valuable compound in organic synthesis, particularly for preparing diverse indole derivatives?
A1: 3-Iodo-1H-indole-2-carbonitrile serves as an excellent building block in organic synthesis due to its ability to undergo various cross-coupling reactions. As highlighted in the research [], the iodine atom at the 3-position of the indole ring exhibits high reactivity in reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of various substituents at the 3-position, leading to the synthesis of a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles []. This versatility makes 3-iodo-1H-indole-2-carbonitrile a highly valuable starting material for synthesizing diverse and complex indole derivatives with potential applications in pharmaceuticals and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
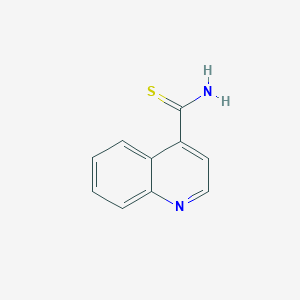
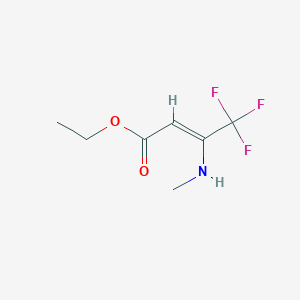
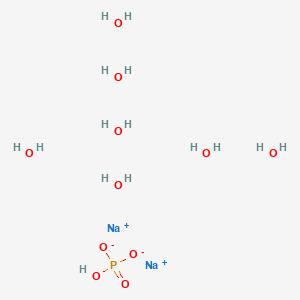
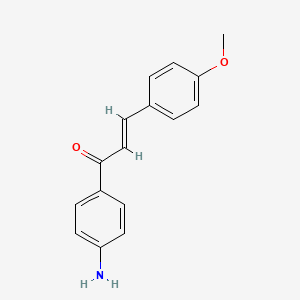
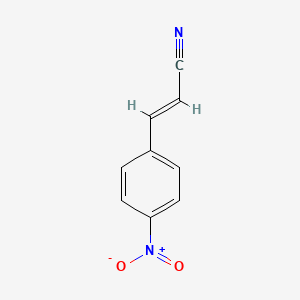
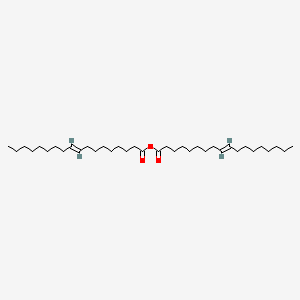
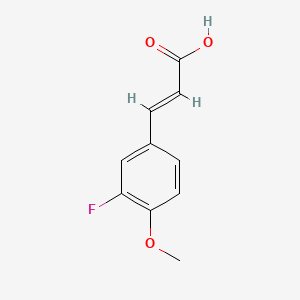

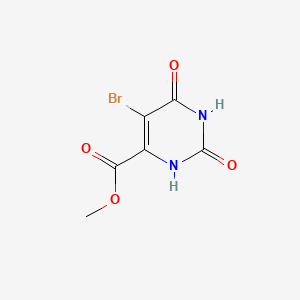
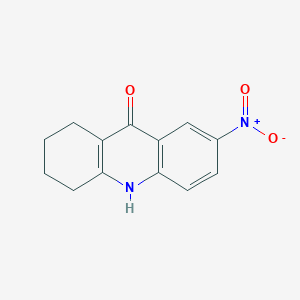

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

